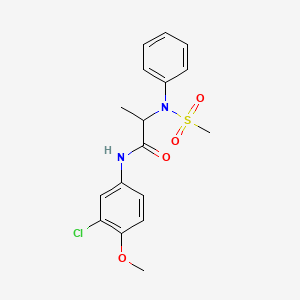![molecular formula C13H18N2O6S B3980093 methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)
methyl N-[(2-nitrophenyl)sulfonyl]leucinate
描述
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a vital role in various biological processes. The compound has been found to have significant applications in the field of biochemistry and molecular biology, and its potential for therapeutic use is being explored.
作用机制
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate acts as a reversible inhibitor of cysteine proteases by binding to the active site of the enzyme. The compound forms a covalent bond with the thiol group of the cysteine residue at the active site, thereby preventing the protease from cleaving its substrate.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. It has also been found to inhibit the invasion and migration of cancer cells.
实验室实验的优点和局限性
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it an ideal tool for studying the role of these enzymes in various biological processes. However, the compound has some limitations, such as its potential toxicity and the need for careful handling.
未来方向
There are several future directions for the use of Methyl N-[(2-nitrophenyl)sulfonyl]leucinate in scientific research. One potential application is in the development of new therapies for cancer. The compound has been found to be effective against various types of cancer, and its potential for therapeutic use is being explored. Another future direction is in the study of the role of cysteine proteases in various diseases, such as Alzheimer's disease and Parkinson's disease. The compound can be used to study the mechanisms underlying these diseases and to identify potential targets for therapy.
科学研究应用
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate has been extensively used in scientific research as a potent inhibitor of cysteine proteases. The compound has been found to be effective against various proteases, including cathepsin B, L, and S. It has been used to study the role of cysteine proteases in various biological processes, including apoptosis, autophagy, and tumor progression.
属性
IUPAC Name |
methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(2)8-10(13(16)21-3)14-22(19,20)12-7-5-4-6-11(12)15(17)18/h4-7,9-10,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJXSYLDYLWOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)
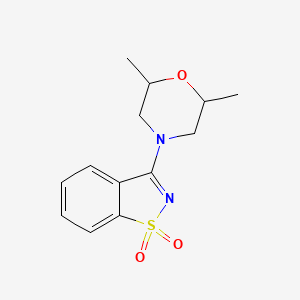
![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
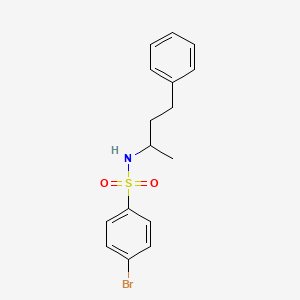
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3980048.png)

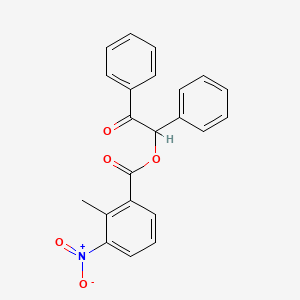
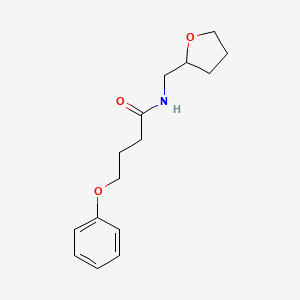
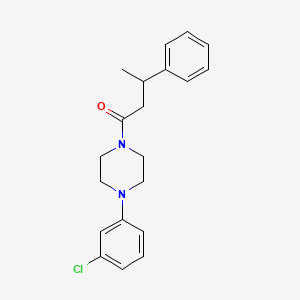
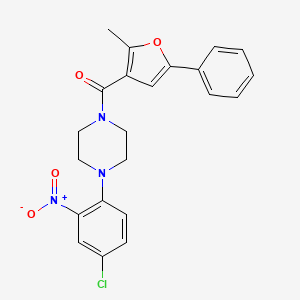
![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)
